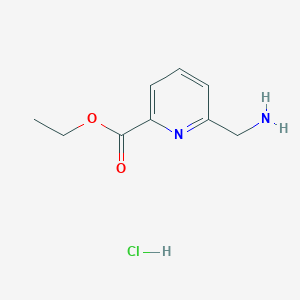

Ethyl 6-(aminomethyl)picolinate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-(aminomethyl)picolinate hydrochloride is a chemical compound with the molecular formula C9H13ClN2O2 . It appears as a white to yellow solid .

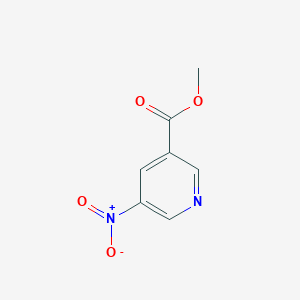

Molecular Structure Analysis

The molecular weight of Ethyl 6-(aminomethyl)picolinate hydrochloride is 216.67 . The InChI code is 1S/C9H12N2O2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6,10H2,1H3;1H .Physical And Chemical Properties Analysis

Ethyl 6-(aminomethyl)picolinate hydrochloride is a white to yellow solid . It has a molecular weight of 216.67 . The compound should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications

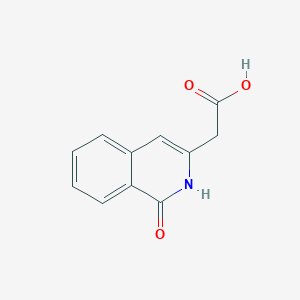

Synthesis of Heterocyclic Compounds

Ethyl 6-(aminomethyl)picolinate hydrochloride is used in the synthesis of various heterocyclic compounds, such as camptothecin analogues. This involves a series of reactions including esterification, hydrolysis, and cyclization (Kametani, 1970).

Theoretical Studies in Organic Chemistry

It is the subject of theoretical studies focusing on its decomposition in the gas phase. These studies utilize advanced theoretical methods to understand the reactions and mechanisms involved (Notario et al., 2003).

Conformational Analyses

The compound is used in the conformational analysis of certain derivatives, where crystal structures and hydrogen bonding patterns are studied (Nitek et al., 2020).

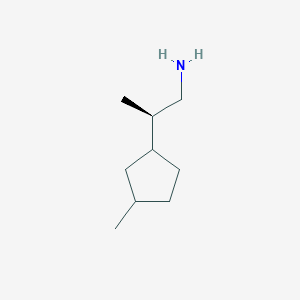

Synthesis of Biologically Active Compounds

It serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives are synthesized and characterized to explore potential biological activities (Xiong et al., 2019).

Study of Hydrolysis Reactions

Research includes the study of hydrolysis reactions in mixed-ligand complexes, which helps in understanding the chemical reactivity and properties of such complexes (Hay & Basak, 1982).

Antiviral Activity Studies

The compound's derivatives are synthesized and tested for antiviral activities, exploring their potential use in medical treatments (Ivashchenko et al., 2014).

Formation of Mixed Ligand Complexes

It is involved in the formation of mixed ligand complexes with metals, contributing to the development of potential antitumor agents (Giovagnini et al., 2005).

Cancer Cell Cytotoxicity

Studies on osmium arene complexes containing ethyl 6-(aminomethyl)picolinate have shown cancer cell cytotoxicity, highlighting its potential in cancer treatment (Peacock et al., 2007).

Safety and Hazards

properties

IUPAC Name |

ethyl 6-(aminomethyl)pyridine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-2-13-9(12)8-5-3-4-7(6-10)11-8;/h3-5H,2,6,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHGXKXYTBMCRDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-(aminomethyl)picolinate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1H-benzo[d]imidazol-2-yl)methyl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2409038.png)

![4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B2409047.png)

![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2409052.png)

![6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2409054.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone](/img/structure/B2409055.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2409056.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2409060.png)